molecular formula C9H9BrF2O2 B6265454 5-bromo-1-(difluoromethyl)-2,3-dimethoxybenzene CAS No. 1784334-32-2

5-bromo-1-(difluoromethyl)-2,3-dimethoxybenzene

Cat. No.: B6265454
CAS No.: 1784334-32-2
M. Wt: 267.1
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Description

5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene is an organic compound characterized by the presence of bromine, difluoromethyl, and dimethoxy groups attached to a benzene ring

Properties

CAS No.

1784334-32-2

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(difluoromethyl)-2,3-dimethoxybenzene can be achieved through several methods. One common approach involves the bromination of 1-(difluoromethyl)-2,3-dimethoxybenzene using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene is unique due to the presence of both difluoromethyl and dimethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for designing molecules with specific biological activities and material properties .

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